molecular formula C24H23FN4OS B3414640 (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 946359-02-0

(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B3414640
CAS No.: 946359-02-0
M. Wt: 434.5 g/mol
InChI Key: BOFADMFTLFECIH-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C24H23FN4OS and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4OS/c1-17-22(31-24-26-21(16-29(17)24)19-7-9-20(25)10-8-19)23(30)28-13-11-27(12-14-28)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFADMFTLFECIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to an imidazo[2,1-b]thiazole core with a fluorophenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole structure is known for its ability to modulate various biological pathways, including those involved in cancer cell proliferation and neuropharmacological effects.

Biological Activity Overview

Activity TypeDescription
Anticancer Exhibits cytotoxic effects in various cancer cell lines, including HCT-116 and HepG2.
Antimicrobial Potential activity against bacterial strains; further studies required.
Neuropharmacological Modulates neurotransmitter systems, suggesting possible use in psychiatric disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the imidazo[2,1-b]thiazole class. For instance, derivatives showed significant inhibitory effects on human colon carcinoma (HCT-116) with IC50 values comparable to established chemotherapeutics. The mechanism involves induction of apoptosis and cell cycle arrest.

  • Study Reference : A study evaluated the cytotoxicity of related compounds using MTT assays, revealing IC50 values around 2.40 µM for effective derivatives .

Tyrosinase Inhibition

A related compound featuring the 4-fluorobenzylpiperazine fragment demonstrated strong inhibition of Agaricus bisporus tyrosinase (AbTYR), with an IC50 value of 0.18 μM. This suggests that the compound may possess skin-lightening properties through inhibition of melanin synthesis without cytotoxic effects .

Neuropharmacological Effects

The piperazine component is known for its influence on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and anxiety. Further pharmacological profiling is necessary to elucidate these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.